molecular formula C8H8O2 B089892 Benzyl formate CAS No. 104-57-4

Benzyl formate

Cat. No. B089892
CAS RN: 104-57-4
M. Wt: 136.15 g/mol
InChI Key: UYWQUFXKFGHYNT-UHFFFAOYSA-N
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Description

Benzyl formate is a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to produce esters, including formates, acetates, propionates, butyrates, isobutyrates, and carbonates. Benzyl formate is used primarily in the fragrance industry due to its appealing scent profile (Mcginty, Letizia, & Api, 2012).

Synthesis Analysis

The synthesis of benzyl formate involves the reaction of benzyl alcohol with formic acid. Recent studies have explored various methodologies for the synthesis of benzyl formate and its derivatives, focusing on catalytic systems and green chemistry approaches to improve yield and reduce environmental impact. For example, palladium-catalyzed carbonylative synthesis of arylacetamides from benzyl formates highlights the versatility of benzyl formate in synthetic chemistry (Lai, Bao, Qi, & Wu, 2020).

Molecular Structure Analysis

The molecular structure of benzyl formate has been studied using various spectroscopic techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular geometry, confirming the ester linkage between the benzyl group and the formate moiety. These studies help in understanding the chemical behavior and reactivity of benzyl formate.

Chemical Reactions and Properties

Benzyl formate participates in numerous chemical reactions, serving as a precursor for the synthesis of arylacetic acids through carboxylation reactions. Its reactivity with carbon dioxide under visible-light-driven conditions exemplifies its role in incorporating carbon dioxide into organic molecules, offering a pathway towards sustainable chemistry practices (Hang, Li, Zou, & Xi, 2022).

Scientific Research Applications

Benzyl formate, also known as Benzyl methanoate or Formic acid benzyl ester, is a chemical compound with the molecular formula HCO2CH2C6H5 . It has a molecular weight of 136.15 . It’s a colorless to almost colorless clear liquid . It’s insoluble in water but soluble in alcohol .

  • Flavoring and Fragrance

    • Benzyl formate is used in the food and beverage industry as a flavoring agent . It’s also used in the cosmetic and personal care industries for its fragrance .
    • It’s found in essential oils and is present in various foods such as sour cherry, crowberry, Vaccinium spp. fruits, coffee, black tea, yellow passion fruit, Ocimum basilicum varieties .
  • Cleaning Products

    • Benzyl formate is used in cleaning products due to its pleasant smell .
  • Cosmetics

    • It’s used in cosmetics for its fragrance and as a solvent .
  • Natural Flavoring Ingredients & Botanical Extracts

    • Benzyl formate is used in the production of natural flavoring ingredients and botanical extracts . It’s used in the food/beverage, cosmetic, and personal care industries .
    • It’s found in essential oils and is present in various foods such as sour cherry, crowberry, Vaccinium spp. fruits, coffee, black tea, yellow passion fruit, Ocimum basilicum varieties .
  • Fermentation Processing

    • Benzyl formate is used in fermentation processing . With over 25 years of experience working with Fermentation processing & botanical extracts, companies around the world use Benzyl formate in their products .
  • Essential Oils and Aromatic Chemicals

    • Benzyl formate is used in the production of essential oils and aromatic chemicals . It’s used in the flavor and fragrance industries .

Safety And Hazards

Benzyl formate is moderately toxic by ingestion and skin contact . It is probably narcotic in high concentrations . When heated to decomposition, it emits acrid, irritating fumes .

properties

IUPAC Name

benzyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWQUFXKFGHYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059298
Record name Formic acid, phenylmethyl ester
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with an intense pleasant, floral-fruity odour
Record name Benzyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

202.00 to 203.00 °C. @ 760.00 mm Hg
Record name Benzyl formate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.082-1.092
Record name Benzyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl formate

CAS RN

104-57-4
Record name Benzyl formate
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Record name Benzyl formate
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Record name Benzyl formate
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Record name Benzyl formate
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Record name Formic acid, phenylmethyl ester
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Record name Formic acid, phenylmethyl ester
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Record name Benzyl formate
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Record name BENZYL FORMATE
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Record name Benzyl formate
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URL http://www.hmdb.ca/metabolites/HMDB0041485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
910
Citations
J Wu, Y Gao, Y Qin, G Li, T An - Ecotoxicology and Environmental Safety, 2021 - Elsevier
… To understand transformation mechanisms and toxicity evolution of benzyl formate (BF) in environment, its photochemical degradation in water was thoroughly studied herein. Results …
Number of citations: 10 www.sciencedirect.com
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… of benzyl formate when used as a fragrance ingredient is presented. Benzyl formate is a … Available data for benzyl formate were evaluated, then summarized, and includes physical: …
Number of citations: 1 www.sciencedirect.com
M Szwarc, JW Taylor - The Journal of Chemical Physics, 1953 - aip.scitation.org
… The pyrolysis of benzyl benzoate, benzyl acetate, and benzyl formate has been studied by means of "toluene carrier gas" technique. It has been shown that benzyl-benzoate …
Number of citations: 12 aip.scitation.org
MR Sandner, DJ Trecker - The Journal of Organic Chemistry, 1973 - ACS Publications
… c Benzyl formate was prepared by the method of Stevens and Van Es;18 composition was that obtained in a refined fraction." d Reaction temperature was controlled by periodic removal …
Number of citations: 10 pubs.acs.org
T Kondo, S Tantayanon, Y Tsuji, Y Watanabe - Tetrahedron letters, 1989 - Elsevier
… On the other hand, when decarbonylation of benzyl formate was performed in the absence … catalytic decarboxylation of benzyl formate. For the reaction of toluene with benzyl formate, …
Number of citations: 65 www.sciencedirect.com
P Beak, SW Moje - The Journal of Organic Chemistry, 1974 - ACS Publications
… 6 ratio of toluene and benzyl formate and that ethyl chloroformate … to increasing amounts of benzyl formate at the expense of … The reciprocal relationship of toluene and benzyl formate as …
Number of citations: 11 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… benzyl formate is not genotoxic. Data from the read across analog benzyl acetate (CAS # 140-11-4) show that benzyl formate … endpoints were evaluated, benzyl formate was found not to …
T Ueda, H Konishi, K Manabe - Organic letters, 2012 - ACS Publications
Highly efficient palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides with phenyl formate is reported. This procedure does not use carbon monoxide and affords one-…
Number of citations: 150 pubs.acs.org
JS Matthews, DC Ketter, RF Hall - The Journal of Organic …, 1970 - ACS Publications
… indicate that benzyl formate and n-octyl formate should cleave at C to yield carbon dioxide, but only benzyl formate does this. It … However, in benzyl formate, bond C is still weaker by ca. …
Number of citations: 10 pubs.acs.org
DL Corina - Analytical Biochemistry, 1977 - Elsevier
… , and it was found that benzyl formate gives a relatively high intensity M+ … benzyl formate. The results obtained suggest that a typical minimum of approximately 250 ng of benzyl formate, …
Number of citations: 12 www.sciencedirect.com

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